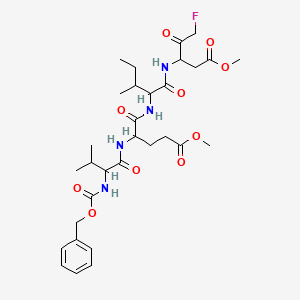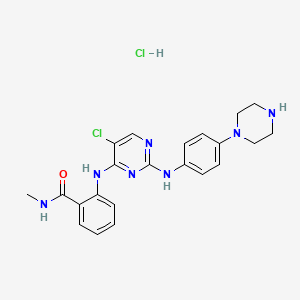
CTX-0294885 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CTX-0294885 hydrochloride is a sepharose-supported kinase capture reagent.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
2-Chlorothioxanthone (CTX) is utilized as a photoinitiator for synthetic resins and pharmaceutical preparation. Its photophysical properties in acetonitrile/water solutions indicate higher absorption coefficients and triplet quantum yields than its parent compound. This suggests CTX's potential impact on the side effects of certain pharmaceuticals (Piñero Santiago et al., 2011).
Kinase Inhibition for Proteomics
CTx-0294885 has been identified as a broad-spectrum kinase inhibitor. It's developed into a kinase capture reagent for mass spectrometry-based kinome profiling, enabling the identification of a large number of kinases, including previously undetected members of the AKT family. This highlights its usefulness in kinome signaling network analysis (Zhang et al., 2013).
Conformational Properties of Chlorotoxin
Chlorotoxin (CTX) analogs with substituted cysteine residues have been studied using molecular dynamics. These studies reveal insights into CTX's structural and binding properties, which are crucial for its application in targeting specific cellular receptors (Gregory et al., 2018).
Cancer Diagnostics and Therapeutics
CTX's binding affinity to certain tumor cells, particularly in gliomas, makes it valuable in cancer diagnostics and therapeutics. Its mechanism of action offers potential in the development of new therapeutic drugs and sensitive cancer-screening kits (Khanyile et al., 2019).
Glioma Tumor Imaging
CTX's interaction with various cellular components, along with its ability to penetrate the blood-brain-barrier, makes it a promising candidate for developing diagnostic and therapeutic agents for gliomas (Cohen et al., 2018).
Biochemical and Biophysical Changes in Cells
Studies using ATR-FTIR spectroscopy reveal biochemical and biophysical changes in glioma cells after exposure to CTX. These changes are crucial for understanding CTX's interaction mechanism with tumor cells (Falahat et al., 2016).
Targeted Imaging and Therapy of Glioma
Advances in CTX-targeted nanoparticles for imaging and therapy of glioma highlight its potential in targeted drug delivery and imaging studies (Zhao et al., 2015).
Molecular Structure of Ciguatoxin
Studies on CTX isolated from the moray eel and its precursor from the dinoflagellate Gambierdiscus toxicus have elucidated its molecular structure. This is essential for understanding ciguatera poisoning and its treatment (Murata et al., 1990).
Inhibition of MMP-2 Release in Cancer Cells
CTX-fused proteins have been shown to inhibit MMP-2 release in pancreatic cancer cells, suggesting its potential in cancer therapy (El-Ghlban et al., 2014).
Eigenschaften
Produktname |
CTX-0294885 hydrochloride |
|---|---|
Molekularformel |
C₂₂H₂₅Cl₂N₇O |
Molekulargewicht |
474.39 |
IUPAC-Name |
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H |
InChI-Schlüssel |
YAPUQOBTRMFPST-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tumor protein p53 binding protein fragment [Homo sapiens]/[Mus musculus]](/img/no-structure.png)
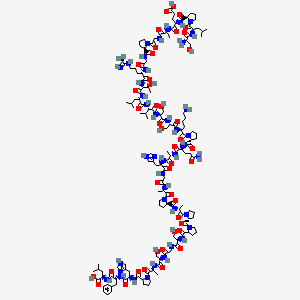
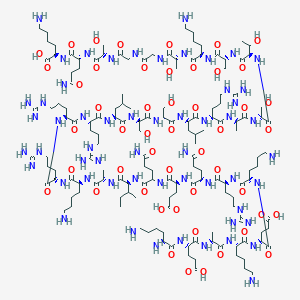

![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)

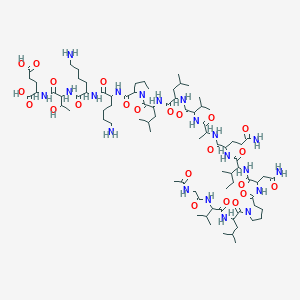
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)
